molecular formula C24H24FN5OS B10936761 [1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10936761
M. Wt: 449.5 g/mol
InChI Key: WMADHNAGFMIDFA-UHFFFAOYSA-N
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Description

[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic ring system, and is substituted with a thienyl group, a fluorobenzyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The starting materials often include pyrazolo[3,4-b]pyridine derivatives, thienyl compounds, and fluorobenzyl piperazine. The synthetic route may involve:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thienyl group: This step may involve a cross-coupling reaction such as Suzuki-Miyaura coupling, where a thienyl boronic acid is coupled with a halogenated pyrazolo[3,4-b]pyridine.

    Attachment of the fluorobenzyl piperazine: This can be done through nucleophilic substitution reactions where the piperazine moiety is introduced to the fluorobenzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazolo[3,4-b]pyridine moieties.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in the derivatives of this compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts for Suzuki-Miyaura coupling, such as Pd(PPh3)4.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may interact with specific proteins or nucleic acids, influencing biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of [1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorobenzyl group, in particular, can influence its pharmacokinetic properties and binding affinity to molecular targets.

Properties

Molecular Formula

C24H24FN5OS

Molecular Weight

449.5 g/mol

IUPAC Name

(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H24FN5OS/c1-16-22-19(14-20(21-4-3-13-32-21)26-23(22)28(2)27-16)24(31)30-11-9-29(10-12-30)15-17-5-7-18(25)8-6-17/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

WMADHNAGFMIDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F)C

Origin of Product

United States

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